molecular formula C10H11NO4 B14917337 2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene

2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene

Cat. No.: B14917337
M. Wt: 209.20 g/mol
InChI Key: NUMXHEUHHRTBQT-WAYWQWQTSA-N
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Description

2,4-Dimethoxy-1-[(Z)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of two methoxy groups and a nitroethenyl group attached to a benzene ring

Preparation Methods

The synthesis of 2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene typically involves the aromatic nucleophilic substitution of 2,4-dimethoxynitrobenzene. One method involves the reaction of 2,4-dimethoxynitrobenzene with sodium t-butoxide under specific conditions, such as heating at 110°C in 10% dimethoxyethane in toluene for 20 minutes. This reaction yields the desired product with high ortho-selectivity and an 87% yield . Industrial production methods may vary, but they generally follow similar principles of aromatic substitution reactions.

Chemical Reactions Analysis

2,4-Dimethoxy-1-[(Z)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: Aromatic nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles under controlled conditions.

Common reagents used in these reactions include sodium t-butoxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dimethoxy-1-[(Z)-2-nitroethenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy groups can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar compounds to 2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2,4-dimethoxy-1-[(Z)-2-nitroethenyl]benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3/b6-5-

InChI Key

NUMXHEUHHRTBQT-WAYWQWQTSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])OC

Origin of Product

United States

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